2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide
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Overview
Description
2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a synthetic organic compound with the molecular formula C22H21FN4O and a molecular weight of 376.435 g/mol. This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a pyridazine ring, making it a complex and interesting molecule for various scientific studies.
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis .
Mode of Action
It is suggested that similar compounds exhibit anti-tubercular activity, indicating that they may inhibit the growth or survival of mycobacterium tuberculosis .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been described as having high brain permeability and a long-lasting pharmacokinetics profile .
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis, with inhibitory concentrations (ic50) ranging from 135 to 218 μM .
Preparation Methods
The synthesis of 2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by their coupling with the benzamide moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide can be compared with other similar compounds, such as:
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound shares structural similarities but differs in the presence of a benzisoxazole ring instead of a pyridazine ring.
4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine: Another similar compound with a benzisoxazole ring and a piperidine ring.
Properties
IUPAC Name |
2-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c23-19-10-3-2-9-18(19)22(28)24-17-8-6-7-16(15-17)20-11-12-21(26-25-20)27-13-4-1-5-14-27/h2-3,6-12,15H,1,4-5,13-14H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIPZYWLRSMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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